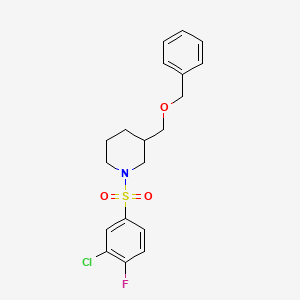

3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

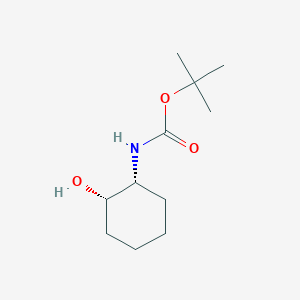

The compound “3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a benzyloxy group and a sulfonyl group attached to a phenyl ring with chlorine and fluorine substituents .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .

Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the piperidine nitrogen could potentially form salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like sulfonyl and fluorine would likely make it more soluble in polar solvents .

科学的研究の応用

Here is a summary of related scientific research areas and potential applications based on the available literature:

Nucleophilic Aromatic Substitution Reactions

- Chemical Reactivity and Mechanism Studies : The reactivity of piperidine with nitro-substituted benzene derivatives, leading to nucleophilic aromatic substitution reactions, has been investigated. Such studies provide insights into the mechanisms of reactions that are crucial for the synthesis of various aromatic compounds, including those containing the piperidine moiety (Pietra & Vitali, 1972).

Synthesis and Application of Biopolymer Derivatives

- Biopolymer Modification for Enhanced Properties : Research on the chemical modification of xylan, a type of hemicellulose, into ethers and esters demonstrates the broad potential of functional group manipulation to create materials with specific properties. This area highlights the importance of chemical modifications, such as those involving piperidine derivatives, in developing new materials for various applications (Petzold-Welcke et al., 2014).

Environmental and Health Impact Studies

- Assessment of Environmental Contaminants : Studies on the environmental and health impacts of polychlorinated biphenyls (PCBs) and their metabolites provide a framework for understanding the potential risks associated with chemical compounds, including the need for assessing the biological activity and environmental fate of piperidine derivatives and related compounds (Quinete et al., 2014).

Drug Design and Pharmacology

- Pharmacophore Exploration in Drug Design : The role of pharmacophoric groups in the potency and selectivity of compounds targeting D2-like receptors has been explored, illustrating the critical importance of structural features in medicinal chemistry. This research underscores the potential utility of piperidine derivatives in designing new pharmacologically active agents (Sikazwe et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(phenylmethoxymethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO3S/c20-18-11-17(8-9-19(18)21)26(23,24)22-10-4-7-16(12-22)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOPCUFAAJSDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2608520.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)

![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)

![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)

![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)

![3-[Methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2608540.png)